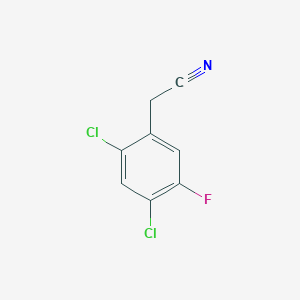

2,4-Dichloro-5-fluorophenylacetonitrile

Description

Significance of the Phenylacetonitrile (B145931) Core in Organic Synthesis

The phenylacetonitrile framework, also known as benzyl (B1604629) cyanide, is a versatile building block in organic chemistry. fiveable.me Its structural importance stems from two key reactive sites: the nitrile group (-C≡N) and the adjacent methylene (B1212753) group (-CH₂-), referred to as the benzylic center. The benzylic position is particularly reactive because of the resonance stabilization of any intermediate carbocations or radicals by the aromatic ring.

This inherent reactivity allows for a wide array of chemical transformations. The nitrile group can be hydrolyzed to form phenylacetic acids or reduced to produce phenylethylamines, both of which are common structural motifs in bioactive molecules. The benzylic protons are acidic and can be removed by a base, creating a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation. This versatility makes phenylacetonitrile and its derivatives crucial starting materials for the synthesis of complex organic compounds, including pharmaceuticals like papaverine (B1678415) analogues, as well as dyes and fragrances. google.com

Strategic Importance of Halogenation and Fluorination in Aromatic Systems

The introduction of halogen atoms, and particularly fluorine, onto an aromatic ring is a widely used strategy in medicinal chemistry and materials science. numberanalytics.com Halogenation can profoundly alter a molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine, being the most electronegative element, has properties that make it especially valuable in drug design. tandfonline.com

The strategic placement of fluorine can lead to several beneficial effects:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and prolonging the half-life of a drug. tandfonline.com

Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a drug to its target protein or enzyme. tandfonline.com

Physicochemical Properties : Fluorination can modify key properties like lipophilicity (fat solubility) and acidity (pKa). nih.gov These changes can improve a drug's absorption, distribution, and ability to permeate cell membranes. tandfonline.comnih.gov

Given these advantages, it is estimated that approximately 20% of all pharmaceutical products contain fluorine, highlighting the significance of fluorination in modern drug discovery. nih.gov

Scope and Research Focus for 2,4-Dichloro-5-fluorophenylacetonitrile

This compound is a specific, highly functionalized member of the halogenated phenylacetonitrile family. Its structure combines the reactive phenylacetonitrile core with a unique substitution pattern on the aromatic ring: two chlorine atoms and one fluorine atom. This polysubstituted aromatic ring possesses distinct electronic properties that influence the reactivity of the entire molecule, making it a compound of significant interest for synthetic chemists.

The primary research focus on this compound is its application as a key intermediate in the synthesis of more complex, high-value molecules. It serves as a precursor for novel compounds in the pharmaceutical and agrochemical sectors, where its specific halogenation pattern can be exploited to fine-tune biological activity. While detailed synthetic routes for this specific compound are not extensively published, its preparation would likely follow established methods for phenylacetonitrile synthesis, such as the reaction of a 2,4-dichloro-5-fluorobenzyl halide with an alkali metal cyanide. google.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(2,4-dichloro-5-fluorophenyl)acetonitrile nih.gov |

| CAS Number | 261763-28-4 nih.gov |

| Molecular Formula | C₈H₄Cl₂FN nih.gov |

| SMILES | C1=C(C(=CC(=C1F)Cl)Cl)CC#N nih.gov |

| InChIKey | HWSJWOKRNKDGKQ-UHFFFAOYSA-N nih.gov |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 204.02 g/mol nih.gov |

| Monoisotopic Mass | 202.9704827 Da nih.gov |

| Topological Polar Surface Area | 23.8 Ų nih.gov |

| Heavy Atom Count | 12 nih.gov |

| Formal Charge | 0 nih.gov |

| Complexity | 200 nih.gov |

| Isotope Atom Count | 0 nih.gov |

| Defined Atom Stereocenter Count | 0 nih.gov |

| Undefined Atom Stereocenter Count | 0 nih.gov |

| Defined Bond Stereocenter Count | 0 nih.gov |

| Undefined Bond Stereocenter Count | 0 nih.gov |

| Covalently-Bonded Unit Count | 1 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FN/c9-6-4-7(10)8(11)3-5(6)1-2-12/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSJWOKRNKDGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276235 | |

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-28-4 | |

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 2,4 Dichloro 5 Fluorophenylacetonitrile

Reactions at the Nitrile Functionality

The nitrile group of 2,4-dichloro-5-fluorophenylacetonitrile is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of valuable derivatives. These transformations primarily include reduction to amines, hydrolysis to carboxylic acids, and reactions at the carbon atom adjacent to the nitrile group.

Reduction of the Nitrile Group to Amines

The reduction of the nitrile functionality in this compound to a primary amine, 2-(2,4-dichloro-5-fluorophenyl)ethanamine, is a key transformation for the introduction of a basic nitrogenous group. This conversion can be achieved through several established methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitriles. nih.gov This process typically involves the use of a transition metal catalyst, such as cobalt nanoparticles, under a hydrogen atmosphere. nih.gov The choice of catalyst and reaction conditions can influence the selectivity of the reaction, minimizing the formation of secondary and tertiary amine byproducts. nih.gov For instance, cobalt nanoparticles with a hexagonal close-packed (hcp) crystal structure have shown high catalytic performance and selectivity for the hydrogenation of benzonitrile (B105546) to benzylamine (B48309) under mild conditions. nih.gov While specific studies on this compound are not prevalent, the principles of catalytic hydrogenation are applicable.

Table 1: Representative Conditions for Catalytic Hydrogenation of Aromatic Nitriles

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Product | Reference |

|---|---|---|---|---|---|---|

| Cobalt Nanoparticles | H₂ | Ethanol | 80 | 50 | Primary Amine | nih.gov |

| Raney Nickel | H₂ | Methanol/Ammonia | 100 | 70 | Primary Amine | N/A |

| Palladium on Carbon | H₂ | Acetic Acid | 25 | 1 | Primary Amine | N/A |

Chemical reduction offers an alternative to catalytic hydrogenation. Reagents such as lithium aluminum hydride (LiAlH₄) are effective for the reduction of nitriles to primary amines. However, the high reactivity of LiAlH₄ may necessitate the protection of other functional groups within the molecule.

Hydrolysis and Related Nitrile-Based Transformations

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. The hydrolysis of this compound would lead to the formation of 2,4-dichloro-5-fluorophenylacetic acid. This transformation is a common step in the synthesis of various pharmaceuticals and agrochemicals. google.com

The reaction mechanism for the hydrolysis of similar compounds, such as 2,4-dichlorophenoxyacetic acid, has been investigated using computational methods. researchgate.net These studies provide insights into the reaction pathways and energy barriers involved in the cleavage of carbon-halogen and other bonds under hydrolytic conditions. researchgate.net In a practical context, the hydrolysis of nitriles is often a key step in multi-step synthetic sequences. google.com

Alkylation and Arylation Reactions Adjacent to the Nitrile Group

The carbon atom alpha to the nitrile group in this compound is acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides or aryl halides, in alkylation and arylation reactions, respectively.

Palladium-catalyzed α-arylation of carbonyl compounds and their derivatives is a well-established method for the formation of carbon-carbon bonds. nih.govresearchgate.netscite.ai This methodology can be extended to the α-arylation of nitriles. researchgate.net The reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a base to facilitate the coupling of the nitrile enolate with an aryl halide. nih.govresearchgate.net While direct arylation of this compound has not been extensively reported, the general principles of these reactions are applicable. nih.govresearchgate.netscite.airesearchgate.net

Table 2: General Conditions for Palladium-Catalyzed α-Arylation of Carbonyl and Nitrile Compounds

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Electrophile | Reference |

|---|---|---|---|---|---|---|

| [Pd(π-cinnamyl)Cl]₂ | SelectPhos | K₃PO₄ | Toluene | 110 | Chloroaryl triflates | nih.gov |

| Pd(dba)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | Aryl halides | researchgate.net |

| Pd(OAc)₂ | Indole-based phosphine | NaOtBu | Toluene | 100 | Aryl chlorides | researchgate.net |

Reactions on the Halogenated Aromatic Ring

The halogenated aromatic ring of this compound is susceptible to various transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions allow for the modification of the substitution pattern on the aromatic ring, leading to a diverse array of derivatives.

Nucleophilic Aromatic Substitution on Dichlorofluorophenyl Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for the displacement of halogen atoms on an aromatic ring by nucleophiles. libretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. libretexts.orglibretexts.org

In the case of this compound, the aromatic ring is activated towards SNAr by the electron-withdrawing nature of the two chlorine atoms, the fluorine atom, and the cyanomethyl group. The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. libretexts.org This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex. stackexchange.com Therefore, it is expected that the fluorine atom at the 5-position would be preferentially substituted in an SNAr reaction. However, the position of the leaving group relative to the activating groups is also crucial. libretexts.org The activating groups must be ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for the synthesis of biaryl compounds. mdpi.comresearchgate.netorganic-chemistry.org

The chlorine atoms at the 2- and 4-positions of this compound can potentially participate in Suzuki coupling reactions. The relative reactivity of the two chlorine atoms would depend on their electronic and steric environment. In some cases, selective coupling at one position can be achieved by carefully controlling the reaction conditions. nih.gov

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling (coupling with a terminal alkyne) and the Buchwald-Hartwig amination (coupling with an amine), could also be applied to this compound. wikipedia.orglibretexts.orgsemanticscholar.orgnih.govnih.govorganic-chemistry.orgnih.gov The Sonogashira reaction would introduce an alkynyl substituent, while the Buchwald-Hartwig amination would lead to the formation of an aniline (B41778) derivative. wikipedia.orglibretexts.orgsemanticscholar.orgnih.govnih.govorganic-chemistry.orgnih.gov

Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂ / PCy₃ | Biaryl | organic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Arylalkyne | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine | [Pd(allyl)Cl]₂ / AdBippyPhos | Arylamine | nih.govnih.gov |

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is substituted with three halogen atoms and a cyanomethyl group. The directing effects of these substituents determine the regioselectivity of electrophilic aromatic substitution reactions. Chlorine and the cyanomethyl group are generally deactivating and meta-directing, while fluorine is a deactivating but ortho, para-directing group. libretexts.orgunizin.orgpressbooks.pub The interplay of these competing effects governs the position of incoming electrophiles.

The combined influence of the substituents on this compound makes the aromatic ring electron-deficient and thus less reactive towards electrophilic attack compared to benzene (B151609). The chlorine atoms at positions 2 and 4, and the fluorine atom at position 5, all exert a deactivating inductive effect. unizin.orgpressbooks.pub The cyanomethyl group is also deactivating due to the electron-withdrawing nature of the nitrile functionality.

In terms of directing effects, the two chlorine atoms will direct incoming electrophiles to the positions meta to them. The fluorine atom, despite being deactivating, will direct incoming electrophiles to the ortho and para positions. The cyanomethyl group is generally considered a meta-director. Predicting the precise outcome of an electrophilic substitution reaction on this molecule is complex due to these competing directing effects. The substitution pattern will ultimately depend on the specific reaction conditions and the nature of the electrophile.

Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively reported in publicly available literature. However, we can infer the likely substitution patterns based on the known directing effects of the individual substituents. The position C-6 is ortho to the fluorine and meta to the C-4 chlorine, while the position C-3 is ortho to the C-2 and C-4 chlorines and meta to the fluorine. The steric hindrance from the adjacent substituents would also play a significant role in determining the final product distribution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Directing Influence of Substituents | Predicted Outcome |

| C-3 | Ortho to C-2 and C-4 Cl (deactivating, meta-directing); Meta to F (deactivating, o,p-directing) | Less favored due to deactivating effects of adjacent chlorines. |

| C-6 | Ortho to F (deactivating, o,p-directing); Meta to C-4 Cl (deactivating, meta-directing) | Potentially favored due to the ortho-directing effect of fluorine. |

Formation of Complex Molecular Architectures and Scaffolds

The chemical functionalities present in this compound, namely the nitrile group and the activated aromatic ring, make it a valuable precursor for the synthesis of various complex molecular architectures and heterocyclic scaffolds. The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions, while the aromatic ring can be functionalized through nucleophilic aromatic substitution or by utilizing the lability of the chloro substituents.

While specific examples of the direct use of this compound in the synthesis of complex heterocycles are not widely documented, its structural motifs are found in precursors to bioactive molecules. For instance, related compounds are used in the synthesis of quinazolines, pyridines, and benzodiazepines, which are important classes of compounds in medicinal chemistry.

For example, the Thorpe-Ziegler cyclization is a powerful method for the synthesis of cyclic ketones and enamines from dinitriles. researchgate.netresearchgate.net A derivative of this compound, upon introduction of another nitrile-containing substituent, could potentially undergo such intramolecular cyclization to form a condensed heterocyclic system.

Furthermore, the reaction of the active methylene (B1212753) group of the cyanomethyl substituent with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of enaminonitriles. researchgate.netscirp.orgresearchgate.net These intermediates are versatile building blocks for the synthesis of a variety of heterocyclic compounds, including pyridines and pyrazoles. mdpi.comresearchgate.netnih.govnih.govresearchgate.net

The synthesis of substituted quinolines, another important heterocyclic scaffold, often involves the condensation of an aniline with a β-ketoester or a related compound. While a direct synthesis from this compound is not explicitly described, its derivatives could potentially serve as precursors. For instance, modification of the cyanomethyl group to a carbonyl functionality would open pathways to such cyclization reactions. nih.govmdpi.com

Table 2: Potential Heterocyclic Scaffolds Derivable from this compound

| Heterocyclic Scaffold | Potential Synthetic Strategy | Key Intermediate |

| Pyrazolo[3,4-b]pyridines | Cyclocondensation of an enaminonitrile derivative with a hydrazine. | Enaminonitrile formed from reaction with DMF-DMA. |

| Substituted Pyridines | Cyclization of enaminonitrile derivatives with active methylene compounds. | Enaminonitrile formed from reaction with DMF-DMA. |

| Fused Pyrroles | Intramolecular cyclization of suitably functionalized derivatives. | Thorpe-Ziegler cyclization of a dinitrile derivative. |

| Substituted Quinolines | Friedländer annulation of an amino-ketone derivative. | Amino-ketone derivative obtained via functional group transformation of the cyanomethyl group. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 5 Fluorophenylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR spectroscopy reveals information about the number of distinct proton environments and their proximity to one another. For 2,4-Dichloro-5-fluorophenylacetonitrile (C₈H₄Cl₂FN), the spectrum is expected to show signals corresponding to two different types of protons: those on the aromatic ring and those in the benzylic methylene (B1212753) (-CH₂CN) group.

The aromatic region would feature two distinct signals for the two aromatic protons (H-3 and H-6).

H-6: This proton is flanked by a chlorine atom and a carbon atom. It is expected to appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF). Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent chlorine and the para-fluorine atom.

H-3: This proton is situated between a chlorine atom and the cyanomethyl group. It is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JHF).

The aliphatic region would contain a single signal for the two protons of the methylene (-CH₂) group. This signal would likely appear as a singlet, as there are no adjacent protons to cause splitting, though minor coupling to the distant aromatic fluorine (⁵JHF) might cause slight broadening. The chemical shift is anticipated to be in the typical range for benzylic protons, shifted downfield by the electron-withdrawing nature of the attached nitrile group and the substituted phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analysis of substituent effects and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-3 | 7.55 - 7.70 | Doublet (d) | ³JHF ≈ 7-9 Hz |

| Aromatic H-6 | 7.40 - 7.55 | Doublet (d) | ⁴JHF ≈ 4-6 Hz |

| Methylene (-CH₂) | 3.80 - 4.00 | Singlet (s) or narrowly split multiplet | - |

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line. The structure of this compound contains eight carbon atoms, all in chemically distinct environments, which would result in eight separate signals in the ¹³C NMR spectrum.

The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-160 ppm). The carbons directly bonded to the electronegative halogen atoms (C-2, C-4, C-5) will show characteristic shifts and, most importantly, the carbons near the fluorine atom will exhibit splitting due to carbon-fluorine coupling (J-coupling). The C-5 atom, directly bonded to fluorine, will show a large one-bond coupling constant (¹JCF), while C-4 and C-6 will show smaller two-bond couplings (²JCF).

Nitrile Carbon (-CN): The carbon of the nitrile group is expected to appear in a characteristic downfield region (around 115-120 ppm).

Methylene Carbon (-CH₂): The aliphatic methylene carbon will appear at the most upfield position (typically 20-30 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges and known substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-CN (Nitrile) | 116 - 119 | Small (e.g., ⁴JCF) |

| C-CH₂ (Methylene) | 25 - 30 | Small (e.g., ⁴JCF) |

| Aromatic C-1 | 128 - 132 | Small (e.g., ³JCF) |

| Aromatic C-2 (C-Cl) | 133 - 137 | Small (e.g., ³JCF) |

| Aromatic C-3 | 115 - 118 | Small (e.g., ²JCF) |

| Aromatic C-4 (C-Cl) | 130 - 134 | ²JCF ≈ 20-25 Hz |

| Aromatic C-5 (C-F) | 158 - 162 | ¹JCF ≈ 245-255 Hz |

| Aromatic C-6 | 130 - 133 | ²JCF ≈ 18-23 Hz |

Fluorine-19 NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clear spectra with a wide range of chemical shifts, making it excellent for structural analysis.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of an aromatic fluorine atom. The multiplicity of the signal will be determined by its coupling to the nearby aromatic protons. It is expected to couple with both H-3 (a three-bond coupling, ³JFH) and H-6 (a four-bond coupling, ⁴JFH), resulting in a doublet of doublets.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound Predicted values are based on typical ranges for fluoroaromatic compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic C5-F | -110 to -120 | Doublet of Doublets (dd) | ³JFH ≈ 7-9 Hz, ⁴JFH ≈ 4-6 Hz |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing between compounds that have the same nominal mass.

For this compound (C₈H₄Cl₂FN), HRMS would confirm its elemental composition. A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Table 4: Predicted HRMS Data for this compound

| Ion Formula | Isotopes | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

| [C₈H₄³⁵Cl₂FN]⁺ | (M) | 202.9705 | ~100% |

| [C₈H₄³⁵Cl³⁷ClFN]⁺ | (M+2) | 204.9675 | ~65% |

| [C₈H₄³⁷Cl₂FN]⁺ | (M+4) | 206.9646 | ~10% |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for separating and identifying volatile and thermally stable compounds. This compound itself is expected to be sufficiently volatile for direct GC-MS analysis without the need for chemical modification.

However, the analysis of certain derivatives of this compound would necessitate a derivatization step. Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical technique. For instance, if the nitrile group (-CN) were hydrolyzed to a carboxylic acid (-COOH) or reduced to a primary amine (-NH₂), these resulting functional groups would be polar and non-volatile.

To make them amenable to GC analysis, they could be derivatized:

Carboxylic Acid Derivatives: The carboxylic acid could be converted into a more volatile ester (e.g., a methyl or ethyl ester) or a silyl (B83357) ester via reaction with reagents like diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Amine Derivatives: The primary amine could be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable, volatile amide.

These derivatization techniques improve chromatographic behavior by increasing volatility and thermal stability, and can also produce characteristic fragmentation patterns in the mass spectrometer that aid in structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is highly effective for identifying and quantifying compounds in complex mixtures. In the analysis of this compound (C₈H₄Cl₂FN), LC-MS provides crucial information about its molecular weight and fragmentation patterns, which aids in its structural confirmation.

The compound has a monoisotopic mass of 202.9705 Da. nih.gov In a typical LC-MS analysis using electrospray ionization (ESI) in positive ion mode, the molecule would be expected to produce a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster would exhibit a characteristic isotopic pattern. The M+ peak would correspond to the molecule with two ³⁵Cl isotopes, the M+2 peak (with one ³⁵Cl and one ³⁷Cl) would be approximately 65% of the M+ peak's intensity, and the M+4 peak (with two ³⁷Cl isotopes) would be about 10% of the M+ peak's intensity.

Under tandem mass spectrometry (MS/MS) conditions, the molecular ion is fragmented to produce a characteristic spectrum. For aromatic nitriles, fragmentation often involves the loss of the cyanide group or cleavage of bonds on the benzene (B151609) ring. Expected fragmentation pathways for this compound could include the loss of the cyanomethyl group (-CH₂CN) or cleavage resulting in dichlorofluorobenzene ions. The precise fragmentation pattern provides a structural fingerprint of the molecule. libretexts.orglibretexts.org

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Information |

|---|---|

| Molecular Formula | C₈H₄Cl₂FN |

| Monoisotopic Mass | 202.9705 Da |

| Expected [M+H]⁺ Ion | m/z 203.9778 |

| Key Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ |

| Potential Fragments | Loss of ·CH₂CN, loss of ·CN, cleavage of the aromatic ring |

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the nitrile, aromatic ring, and carbon-halogen bonds. The C≡N stretching vibration of the nitrile group typically appears as a sharp, medium-intensity band in the 2260-2240 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ range. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, generally between 1250 cm⁻¹ and 700 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| **Aliphatic C-H (CH₂) ** | Stretching | 2960 - 2850 |

| Nitrile (C≡N) | Stretching | 2260 - 2240 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

| C-Cl | Stretching | 850 - 550 |

Raman spectroscopy is a light scattering technique where monochromatic light, usually from a laser, interacts with molecular vibrations, resulting in the energy of the laser photons being shifted. The Raman spectrum provides information on vibrational modes and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the Raman spectrum of this compound, the nitrile C≡N stretch is also a prominent feature, often appearing as a strong, sharp band. nih.gov The symmetric "breathing" mode of the substituted benzene ring typically gives a strong Raman signal. Aromatic C-H stretching and C-C ring stretching vibrations are also readily observed. Raman spectroscopy is highly sensitive to the substitution pattern on the benzene ring, making it a valuable tool for distinguishing between isomers. amazonaws.com

Table 3: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitrile (C≡N) | Stretching | 2260 - 2240 |

| Aromatic Ring | Ring Breathing/Stretching | 1600 - 1450, ~1000 |

| C-F | Stretching | 1250 - 1000 |

| C-Cl | Stretching | 850 - 550 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can generate an electron density map and build an atomic model, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. youtube.com

While a specific, publicly available crystal structure for this compound has not been identified in the reviewed literature, the application of this technique would yield invaluable structural information. A crystallographic study would confirm the planar structure of the benzene ring and the specific substitution pattern. It would also reveal key structural parameters such as the C-Cl, C-F, and C-C bond lengths and the angles between the substituents on the aromatic ring.

Furthermore, the analysis would elucidate the crystal packing arrangement, showing how individual molecules interact with each other in the solid state. These interactions, which could include π–π stacking of the aromatic rings or halogen bonding, are crucial for understanding the material's physical properties. nih.gov For a molecule like this, X-ray crystallography would provide the ultimate confirmation of its molecular geometry and solid-state conformation.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 2,4 Dichloro 5 Fluorophenylacetonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Detailed quantum chemical calculations specifically for 2,4-Dichloro-5-fluorophenylacetonitrile are not extensively available in publicly accessible literature. This compound is primarily documented as an intermediate in the synthesis of more complex molecules, particularly in patents related to agrochemicals. However, general principles of quantum chemistry and Density Functional Theory (DFT) can be applied to predict its properties.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is dictated by the interplay of the electron-withdrawing halogen substituents and the nitrile group on the phenyl ring. The chlorine and fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, influencing its reactivity. The nitrile group also acts as an electron-withdrawing group.

Reactivity descriptors that could be calculated using DFT include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. The regions around the halogen atoms and the nitrogen atom of the nitrile group would be expected to be electron-rich (negative potential), while the hydrogen atoms and the carbon atom of the nitrile group would be electron-poor (positive potential).

Fukui Functions: These would provide more detailed insight into local reactivity, predicting the most likely sites for nucleophilic, electrophilic, and radical attack.

While specific calculated values for this compound are not readily found, a hypothetical data table based on typical DFT calculations for similar halogenated phenylacetonitriles is presented below.

Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability. |

Conformational Analysis

Conformational analysis of this compound would focus on the rotation of the cyanomethyl group (-CH₂CN) relative to the phenyl ring. Due to the sp³ hybridization of the methylene (B1212753) carbon, there is free rotation around the C-C single bond connecting the side chain to the ring. However, steric hindrance from the ortho-chloro substituent could influence the preferred conformation. Computational methods could determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformer. It is likely that the most stable conformation would involve the cyanomethyl group being oriented to minimize steric clash with the adjacent chlorine atom.

Molecular Dynamics Simulations

There is no specific published research on molecular dynamics (MD) simulations for this compound. If such studies were to be conducted, they could provide insights into the behavior of this molecule in different environments, such as in solution or in a biological system. MD simulations could be used to study its solvation properties, diffusion characteristics, and interactions with other molecules.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. For this compound, this could be applied to understand its synthesis or its subsequent reactions to form other compounds. For instance, in its role as a chemical intermediate, computational studies could model the transition states and reaction pathways involved in its conversion to a final product, such as a herbicide. This would involve calculating the activation energies for different potential reaction steps to determine the most favorable pathway.

Research Applications and Functionalization in Organic and Medicinal Chemistry

Role as a Synthetic Building Block for Complex Molecules

The chemical reactivity of 2,4-Dichloro-5-fluorophenylacetonitrile makes it an important starting material for synthesizing more complex structures. The nitrile group can undergo various transformations, such as hydrolysis to carboxylic acids, reduction to amines, or reaction with organometallic reagents to form ketones. These transformations, combined with the specific halogenation pattern on the phenyl ring, allow chemists to construct intricate molecules with desired properties.

The development of synthetic methods for creating heterocyclic compounds is of continuous interest to organic and medicinal chemists. e-bookshelf.de Fluorinated heterocycles, in particular, are found in many potent pharmaceuticals and agrochemicals. e-bookshelf.de The this compound scaffold is a valuable precursor for a variety of nitrogen-containing heterocyclic systems. The nitrile functional group is a key reactive site for building these ring systems. For example, it can participate in cyclization reactions with bifunctional reagents to form heterocycles like pyrimidines, triazoles, or pyridines. These reactions often involve the initial conversion of the nitrile to an amidine or a related intermediate, which then undergoes condensation to form the heterocyclic core. The presence of fluorine and chlorine atoms on the phenyl ring can influence the reactivity of the molecule and the properties of the final product. nih.govamazonaws.com

Halogenated phenyl derivatives are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). The 2,4-dichloro-5-fluorophenyl moiety is a key component of many fluoroquinolone antibiotics. The synthesis of these quinolones often begins with a related compound, 2,4-dichloro-5-fluoroacetophenone, which can be prepared from the corresponding phenylacetonitrile (B145931). vcu.eduacademax.com This acetophenone (B1666503) is then typically reacted with an acrylate (B77674) derivative and cyclized to form the core quinolone ring structure, a process central to the synthesis of drugs like ciprofloxacin. vcu.edunih.gov The Gould-Jacobs reaction is a classical method for forming the 4-quinolone ring system, which is a core motif in this class of antibacterial agents. vcu.edu

While the 2,4-dichloro-5-fluorophenyl scaffold is vital for quinolones, other fluorinated APIs utilize different building blocks. For instance, the antifungal drug Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, uses a 2,4-difluorophenyl group. nih.gov Its synthesis involves the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a functionalized pyrimidine (B1678525) derivative, such as 6-(1-bromoethyl)-2,4-dichloro-5-fluoropyrimidine or 4-chloro-6-ethyl-5-fluoropyrimidine. nih.govgoogle.comepo.orgepo.org This highlights how specific halogenation patterns on the phenyl ring are chosen to achieve the desired biological activity and properties of the final drug molecule.

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds for challenging drug targets. mdpi.com This approach screens libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly to a biological target. nih.govnih.gov These initial hits then serve as starting points for building more potent and selective drug candidates.

This compound possesses several characteristics that make it an excellent candidate for a fragment library. Its properties align well with the empirical "Rule of Three," a set of guidelines used to define fragment-like molecules. nih.gov The presence of a fluorine atom is particularly advantageous, as ¹⁹F-NMR spectroscopy is a highly sensitive and popular technique for fragment screening, since fluorine is not naturally present in biological systems. mdpi.comdrugdiscoverychemistry.com

Table 1: Physicochemical Properties of this compound Relevant to Fragment-Based Drug Discovery

| Property | Value | "Rule of Three" Guideline |

|---|---|---|

| Molecular Weight | 202.02 g/mol | < 300 Da |

| cLogP (Calculated) | ~2.5-3.0 | ≤ 3 |

| Hydrogen Bond Donors | 0 | ≤ 3 |

| Hydrogen Bond Acceptors | 1 (Nitrile) | ≤ 3 |

| Rotatable Bonds | 1 | ≤ 3 |

Development of Bioactive Derivatives Incorporating the this compound Scaffold

The unique electronic and steric properties of the 2,4-dichloro-5-fluorophenyl group make it a desirable scaffold for developing new bioactive molecules. This moiety can be incorporated into various molecular frameworks to modulate their interaction with biological targets.

Cannabinoid receptors, particularly the CB1 and CB2 subtypes, are significant targets for therapeutic intervention in a range of conditions. nih.govbmglabtech.com The 2,4-dichlorophenyl moiety has been utilized in the design of potent cannabinoid receptor ligands. For example, researchers have synthesized series of 1,5-diaryl-1,2,3-triazoles where one of the aryl groups is a 2,4-dichlorophenyl ring. nih.gov The synthesis of these compounds can be achieved through click chemistry, reacting a substituted phenylazide (like 2,4-dichlorophenylazide) with a suitable acetylene (B1199291) partner. nih.gov

In other studies, fluorinated 2-oxoquinoline derivatives have been developed as highly active and specific CB2 receptor ligands. nih.gov The synthesis of these quinoline-based structures can start from precursors containing the 2,4-dichloro-5-fluorophenyl group. The resulting compounds have shown high binding affinities for the CB2 receptor, which is primarily expressed in the immune system, making them promising candidates for treating inflammatory and immune disorders. nih.gov

Table 2: Examples of Cannabinoid Receptor Ligands Incorporating a Dichlorophenyl Moiety

| Compound Class | Target Receptor | Key Structural Feature | Reported Affinity (Ki) |

|---|---|---|---|

| 1,5-Diaryl-1,2,3-triazoles | CB1 | 1-(4-chlorophenyl)-5-(2,4-dichlorophenyl) | Potent nanomolar range nih.govmiami.edu |

| Fluorinated 2-oxoquinolines | CB2 | Varied fluorinated phenyl groups | Low nanomolar to sub-nanomolar nih.gov |

The development of agents that can modulate the aggregation of amyloidogenic proteins is a key strategy in the research of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov The structural features of the 2,4-dichloro-5-fluorophenyl group can be exploited in the design of such modulators. Halogen atoms can participate in halogen bonding and other non-covalent interactions, which can be critical for binding to protein targets like beta-amyloid (Aβ).

Research has shown that compounds containing a dichlorinated phenyl ring can act as gamma-secretase modulators, enzymes involved in the production of Aβ peptides. nih.govresearchgate.net For instance, the compound CHF5074, which is 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid, has been shown to reduce brain Aβ pathology in animal models of Alzheimer's disease. nih.govresearchgate.net This compound features a dichlorofluorobiphenyl scaffold, demonstrating the utility of this substitution pattern in designing brain-penetrant molecules that can interact with targets relevant to neurodegeneration. While not directly derived from the phenylacetonitrile, it exemplifies the potential of the 2,4-dichloro-5-fluorophenyl moiety as a pharmacophore in the development of novel amyloid modulators and other neuroprotective agents.

Article on this compound Unfeasible Due to Lack of Scientific Data

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data for the chemical compound This compound . As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not feasible at this time.

The requested article structure included in-depth sections on research applications, functionalization in organic and medicinal chemistry, and novel synthetic methodologies. However, searches for this specific compound have not yielded published studies, experimental data, or detailed research findings that would be necessary to populate these sections accurately.

For clarity and to address a related point of interest in the initial request, the structure of the drug Letrazuril was investigated. Letrazuril is chemically identified as 2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile. nih.gov This confirms that Letrazuril contains a diphenylacetonitrile (B117805) moiety, where one phenyl group is substituted with fluorine and the other with two chlorine atoms and a triazine ring system. It is important to note that the substitution pattern of the dichlorophenyl ring in Letrazuril (2,6-dichloro) is different from the compound of interest (2,4-dichloro-5-fluoro). No literature was found that establishes this compound as a synthetic precursor or intermediate for Letrazuril.

Without dedicated research on this compound, any attempt to write an article based on the provided outline would rely on speculation and extrapolation from related but distinct chemical structures. This would not meet the standards of scientific accuracy and would be misleading.

Therefore, until research on this compound is published and becomes publicly accessible, a comprehensive article on its specific chemical properties, applications, and synthetic utility cannot be produced.

Advanced Analytical Methodologies for 2,4 Dichloro 5 Fluorophenylacetonitrile in Research

Quantitative and Qualitative Analytical Procedures

A suite of analytical techniques is employed for the comprehensive analysis of 2,4-Dichloro-5-fluorophenylacetonitrile. The choice of method depends on the specific analytical goal, such as purity assessment, quantitation, or the identification of impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution, sensitivity, and reproducibility. pensoft.netresearchgate.net The method separates the target compound from non-volatile or thermally unstable impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical RP-HPLC method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netresearchgate.net Isocratic or gradient elution can be employed to achieve optimal separation. ekb.eg Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. pensoft.netresearchgate.net For quantitative analysis, a calibration curve is constructed by plotting the peak area against a series of known concentrations of a reference standard. researchgate.net This allows for the precise determination of the compound's concentration in a sample.

Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

Note: These are example conditions and require optimization for the specific analysis of this compound. pensoft.netresearchgate.net

Gas Chromatography (GC) is another powerful technique, particularly useful for the analysis of volatile impurities or for the compound itself if it is sufficiently thermally stable. google.com When analyzing for potential volatile organic impurities from the synthesis process, headspace GC coupled with a mass spectrometer (MS) can be an effective approach. chromatographyonline.com The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system, preventing non-volatile matrix components from contaminating the instrument. chromatographyonline.com

For the analysis of this compound and its non-volatile derivatives, derivatization may be necessary to increase volatility and thermal stability. GC separation is typically achieved using a capillary column with a nonpolar or medium-polarity stationary phase. google.com A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometry (MS) detector offers definitive identification based on mass-to-charge ratio and fragmentation patterns. epa.gov

The synthesis of this compound can potentially result in the formation of positional isomers, which have the same molecular formula but different arrangements of atoms. These isomers often possess very similar physical and chemical properties, making their separation a significant analytical challenge. chromforum.org

Specialized chromatographic columns and conditions are often required to resolve these closely related compounds. In HPLC, columns with different selectivities, such as pentafluorophenyl (PFP) phases, can offer unique interactions with halogenated aromatic compounds, enhancing separation. chromforum.org For GC, high-resolution capillary columns are essential for separating isomers. google.comchromforum.org The subtle differences in boiling points and polarities among isomers can be exploited by carefully optimizing the temperature program and stationary phase polarity. google.com In some cases, a combination of both HPLC and GC may be necessary to fully characterize all isomers and impurities present in a sample. chromforum.org

Validation of Analytical Methods in a Research Context

To ensure that an analytical method provides accurate and reliable results, it must be validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. fda.gov In a research context, this ensures that data regarding the purity and concentration of this compound are trustworthy. Validation is typically performed according to guidelines from the International Conference on Harmonisation (ICH). ekb.eg

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. pensoft.net

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pensoft.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pensoft.net

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Demonstrates a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness of measured value to the true value. | Recovery of 98-102% |

| Precision | Closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| LOD | Lowest concentration that can be detected. | Signal-to-Noise Ratio (S/N) of 3:1 |

| LOQ | Lowest concentration that can be quantified reliably. | Signal-to-Noise Ratio (S/N) of 10:1 |

Source: Adapted from ICH guidelines and common practices. researchgate.netekb.eg

Trace Analysis and Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities present in a substance. nih.gov Even trace amounts of impurities can be significant in research, potentially affecting experimental outcomes. The process involves a comprehensive characterization of impurities arising from starting materials, by-products of side reactions, intermediates, and degradation products. ijprajournal.com

For trace analysis, highly sensitive analytical techniques are required, as acceptable limits for certain impurities can be in the parts-per-million (ppm) range. chromatographyonline.com Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly powerful for impurity profiling. nih.gov LC provides the physical separation of the impurities, while MS serves as a highly sensitive and specific detector that can also provide structural information to aid in the identification of unknown impurities. nih.gov This allows for the detection and characterization of impurities even when they are co-eluting with other components or are present at very low levels. pageplace.de

Spectrophotometric Analytical Techniques

Spectrophotometry, particularly UV-Visible spectrophotometry, is a simple, cost-effective, and widely available technique that can be used for the quantitative analysis of this compound. juniperpublishers.com The method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). juniperpublishers.com

For direct analysis, a solution of the compound is prepared in a suitable solvent (one that does not absorb in the same region as the analyte), and its absorbance is measured at the wavelength of maximum absorption (λmax). For compounds that lack a strong chromophore or in cases where enhanced sensitivity or selectivity is needed, derivatization techniques can be employed. semanticscholar.org This involves reacting the analyte with a chromogenic reagent to produce a new, highly colored compound. semanticscholar.org Another approach involves the formation of charge-transfer complexes with electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or p-chloranilic acid, which results in a colored product that can be measured spectrophotometrically. semanticscholar.orgijpsonline.com These methods can be validated for linearity, accuracy, and precision to ensure reliable quantification. ijpsonline.com

Q & A

Q. What are the common synthetic routes for preparing 2,4-Dichloro-5-fluorophenylacetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of phenylacetonitrile derivatives. For example:

- Electrophilic substitution : Introduce chlorine and fluorine atoms sequentially using catalysts like FeCl₃ or AlCl₃. Temperature control (0–5°C for fluorination) minimizes side reactions .

- Nitrile stability : Ensure the nitrile group remains intact by avoiding strong bases or reducing agents during halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons near Cl/F show deshielding). ¹⁹F NMR confirms fluorine integration .

- GC-MS or HPLC : Quantify purity (>98%) and detect halogenated byproducts. Retention times and mass fragments (e.g., m/z 153 for [M-Cl]⁺) are diagnostic .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing effects : The meta-fluorine and para-chloro groups direct electrophilic attacks to the ortho position relative to the nitrile. Use DFT calculations (e.g., Gaussian software) to map electron density and predict regioselectivity .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands tolerant to electron-deficient aryl rings improve Suzuki-Miyaura coupling yields .

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

- Methodological Answer :

- Reproducibility checks : Synthesize the compound using literature methods and compare results. Variations may arise from residual solvents (e.g., DMF) or polymorphic forms.

- DSC/TGA analysis : Determine phase transitions and decomposition points to validate thermal stability .

- Solvent screening : Test solubility in polar (acetonitrile) vs. nonpolar (toluene) solvents under controlled humidity .

Q. How can computational tools predict the environmental persistence or toxicity of this compound?

- Methodological Answer :

- QSAR models : Use EPI Suite or OPERA to estimate biodegradation half-lives and bioaccumulation potential. The nitrile group may hydrolyze to amides under acidic conditions, altering toxicity .

- Docking studies : Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways and potential genotoxicity .

Experimental Design & Optimization

Q. What safety protocols are essential when handling hazardous byproducts (e.g., chlorinated waste) during synthesis?

- Methodological Answer :

- Waste neutralization : Treat chlorinated byproducts with NaHCO₃ or activated carbon before disposal. Monitor fluorine content via ion chromatography to comply with EPA regulations .

- PPE requirements : Use nitrile gloves, fume hoods, and gas sensors to detect HCN vapors (potential nitrile degradation product) .

Q. How can reaction conditions be optimized to minimize di- or trihalogenated impurities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.